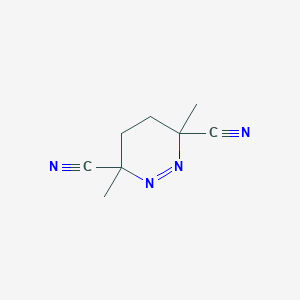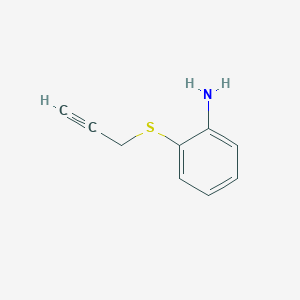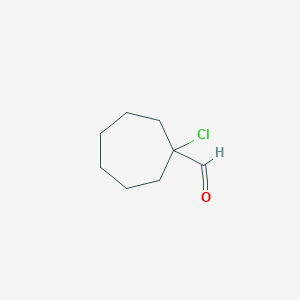
CID 12442678
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 12442678” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing data on the properties, biological activities, safety, and toxicity of various compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CID 12442678 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The specific synthetic routes and reaction conditions can vary depending on the desired form of the compound and the available starting materials. Commonly, the synthesis involves the use of organic solvents, catalysts, and reagents that facilitate the formation of the compound through processes such as condensation, cyclization, and functional group transformations.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet the demand for the compound in various applications. This involves optimizing the synthetic routes to ensure cost-effectiveness, safety, and environmental sustainability. Industrial production methods may include continuous flow processes, batch reactors, and the use of advanced purification techniques to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
CID 12442678 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical and physical properties.
Reduction: Reduction reactions can convert the compound to a lower oxidation state, potentially changing its reactivity and stability.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the nature of the functional group being replaced.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with altered functional groups, oxidation states, or molecular structures.
Wissenschaftliche Forschungsanwendungen
CID 12442678 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent or intermediate in the synthesis of other chemical entities. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound may be used to investigate cellular processes, enzyme activities, and metabolic pathways. It can serve as a tool for probing the function of specific biomolecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its biological activity can be harnessed to target specific diseases or conditions.
Industry: this compound is used in various industrial applications, including the production of specialty chemicals, materials science, and environmental monitoring.
Wirkmechanismus
The mechanism of action of CID 12442678 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various physiological effects. The exact mechanism can vary depending on the context in which the compound is used, and further research is often needed to fully elucidate its mode of action.
Eigenschaften
Molekularformel |
C11H25Si |
|---|---|
Molekulargewicht |
185.40 g/mol |
InChI |
InChI=1S/C11H25Si/c1-4-5-6-7-8-9-10-11-12(2)3/h4-11H2,1-3H3 |
InChI-Schlüssel |
BMMJGUHCJBKPNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC[Si](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[Bis(carboxymethyl)amino]hexanoic acid](/img/structure/B14612387.png)

![3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine](/img/structure/B14612400.png)


![1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy-](/img/structure/B14612427.png)


![2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B14612435.png)



